molecular formula C17H14F2N4O2 B11700225 (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700225
M. Wt: 344.31 g/mol
InChI Key: TXHLKWUDIUMBBN-UHFFFAOYSA-N
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Description

(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydrazone linkage and the introduction of the difluoromethoxy group. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and hydrazone compounds. Examples include:

  • 2-Fluorodeschloroketamine
  • Other difluoromethoxy-substituted hydrazones

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

4-[[4-(difluoromethoxy)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14F2N4O2/c1-11-15(16(24)23(22-11)13-5-3-2-4-6-13)21-20-12-7-9-14(10-8-12)25-17(18)19/h2-10,17,22H,1H3

InChI Key

TXHLKWUDIUMBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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